2,4,7,9-Tetramethyldec-5-yne-1,4,7-triol
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Overview
Description
2,4,7,9-Tetramethyldec-5-yne-1,4,7-triol is a non-ionic surfactant with amphiphilic characteristics, meaning it contains both hydrophilic and hydrophobic parts. This compound is widely used in various industrial applications due to its unique properties, such as reducing surface tension and acting as a wetting agent, defoamer, and emulsifier .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,7,9-Tetramethyldec-5-yne-1,4,7-triol typically involves the reaction of acetylene with isobutyraldehyde in the presence of a base, followed by hydrogenation. The reaction conditions often include:
Temperature: Moderate temperatures around 50-100°C.
Catalysts: Palladium or nickel catalysts are commonly used.
Solvents: Organic solvents like ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: Acetylene, isobutyraldehyde, and hydrogen.
Reaction Conditions: Controlled temperature and pressure to optimize the reaction rate and yield.
Purification: The final product is purified using distillation or crystallization techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2,4,7,9-Tetramethyldec-5-yne-1,4,7-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or nickel catalyst.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alkenes, alkanes.
Substitution Products: Esters, ethers.
Scientific Research Applications
2,4,7,9-Tetramethyldec-5-yne-1,4,7-triol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Mechanism of Action
The mechanism of action of 2,4,7,9-Tetramethyldec-5-yne-1,4,7-triol primarily involves its ability to reduce surface tension and form micelles. This property allows it to:
Enhance Solubility: By forming micelles, it can encapsulate hydrophobic molecules, increasing their solubility in aqueous solutions.
Stabilize Emulsions: It stabilizes emulsions by reducing the interfacial tension between oil and water phases.
Improve Wetting: It enhances the wetting properties of surfaces, making it useful in coatings and adhesives.
Comparison with Similar Compounds
Similar Compounds
2,4,7,9-Tetramethyl-5-decyne-4,7-diol: Another non-ionic surfactant with similar properties and applications.
3,6-Dimethyl-4-octyne-3,6-diol: Used in similar applications but with different molecular structure and properties.
3,5-Dimethyl-1-hexyn-3-ol: A smaller molecule with similar surfactant properties.
Uniqueness
2,4,7,9-Tetramethyldec-5-yne-1,4,7-triol is unique due to its specific molecular structure, which provides a balance of hydrophilic and hydrophobic properties. This balance makes it particularly effective in reducing surface tension and stabilizing emulsions compared to other similar compounds .
Properties
Molecular Formula |
C14H26O3 |
---|---|
Molecular Weight |
242.35 g/mol |
IUPAC Name |
2,4,7,9-tetramethyldec-5-yne-1,4,7-triol |
InChI |
InChI=1S/C14H26O3/c1-11(2)8-13(4,16)6-7-14(5,17)9-12(3)10-15/h11-12,15-17H,8-10H2,1-5H3 |
InChI Key |
UEEXYUHWHUZSBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(C#CC(C)(CC(C)CO)O)O |
Origin of Product |
United States |
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